
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid
Vue d'ensemble
Description
“(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO4 . It has a molecular weight of 283.52 . This compound is used in scientific research, with applications ranging from drug discovery to materials science.
Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling Reactions
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is pivotal in organic chemistry for creating carbon-carbon bonds, which are fundamental in constructing complex molecules . The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been covalently bonded to an electrophilic partner. This process is highly valued for its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents involved .
Catalysis
Boronic acids, including (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid , are known to be effective catalysts. They can facilitate a variety of chemical transformations due to their Lewis acidity. This includes promoting regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . Their ability to coordinate with ligands like alcohols and amino alcohols enhances their catalytic capabilities.
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their bioactive properties. They can act as inhibitors or modulators of biological processes, making them useful in drug discovery and development. The specific structure of (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid could potentially be exploited to target certain enzymes or receptors within the body .
Materials Science
Organoboron compounds, including boronic acids, play a significant role in materials science. They are used in the synthesis of polymers and optoelectronic materials due to their stability and ability to form boronic esters with diols. This property is essential for creating materials with desired physical and chemical properties .
Biological Imaging
Boronic acids can be used in biological imaging techniques. They have the ability to bind to various biological molecules, which can be tagged with fluorescent markers. This makes them useful in tracking and visualizing biological processes in real-time .
Sensor Development
The boronic acid moiety is instrumental in the development of sensors. For example, it can be combined with fluorescent compounds to create sensors for detecting catecholamines and their derivatives, such as dopamine, which are important neurotransmitters in the brain . These sensors can be used for monitoring neurotransmitter levels in various research and clinical settings.
Propriétés
IUPAC Name |
[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZAXRIQKQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



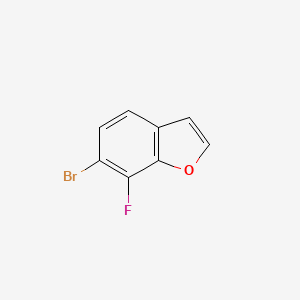

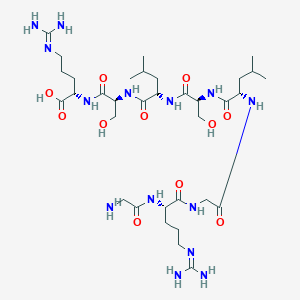
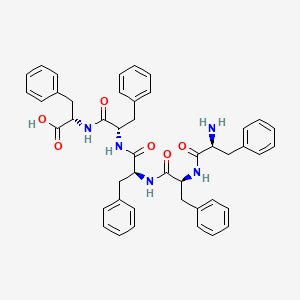
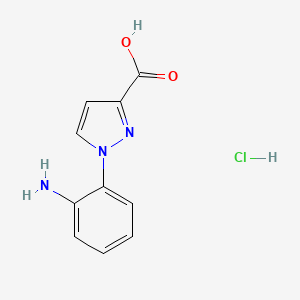

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
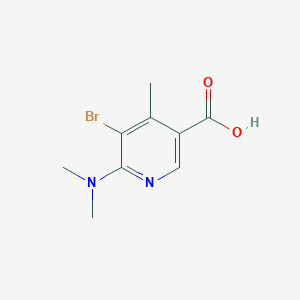

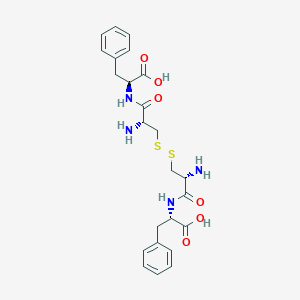
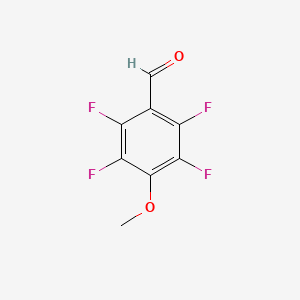
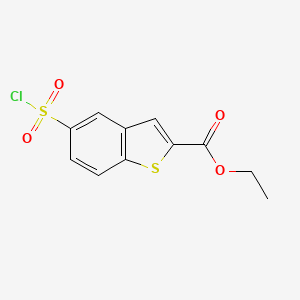
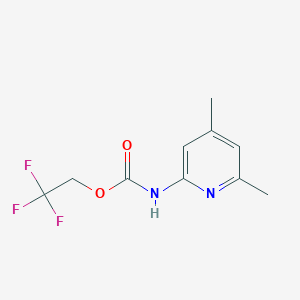
![N-[(4-fluorophenyl)methyl]-5-methylpyridin-3-amine hydrochloride](/img/structure/B1446041.png)